Copper oleate

描述

Copper oleate is a copper-based compound formed by the reaction of copper ions with oleic acid. It is commonly used as a precursor in the synthesis of copper nanoparticles and has applications in various fields, including catalysis, antimicrobial agents, and material science. The compound is known for its stability and ability to form complexes with other molecules, making it a valuable component in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions: Copper oleate can be synthesized through several methods, including:

Chemical Reduction Method: Copper chloride is dissolved in water, and oleic acid is dissolved in acetone. The two solutions are mixed and stirred, followed by the addition of a reducing agent such as sodium formaldehyde sulfoxylate.

Precipitation Reaction: Copper sulfate solutions are reacted with sodium oleate, resulting in the precipitation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper sulfate with sodium oleate in large-scale reactors. The reaction mixture is stirred continuously to ensure complete precipitation of this compound. The product is then filtered, washed, and dried to obtain pure this compound. This method is cost-effective and scalable, making it suitable for large-scale production .

化学反应分析

Copper oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper oxide species.

Reduction: this compound can be reduced to form metallic copper nanoparticles.

Substitution: this compound can undergo substitution reactions where the oleate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Sodium borohydride, hydrazine.

Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with continuous stirring to ensure complete reaction.

Major Products Formed:

Oxidation: Copper oxide species.

Reduction: Metallic copper nanoparticles.

Substitution: Modified copper complexes with different ligands.

科学研究应用

Copper oleate has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of copper oleate involves its ability to interact with biological membranes and disrupt cellular processes. Copper ions released from this compound can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components such as proteins, lipids, and DNA. This leads to cell death and provides the antimicrobial properties of this compound . Additionally, this compound can interact with enzymes and other proteins, inhibiting their activity and further contributing to its biological effects .

相似化合物的比较

- Copper glycolate

- Copper lactate

- Copper acetate

- Copper stearate

Copper oleate’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.

属性

CAS 编号 |

1120-44-1 |

|---|---|

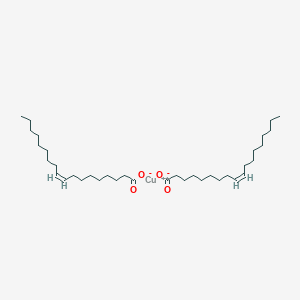

分子式 |

C18H34CuO2 |

分子量 |

346.0 g/mol |

IUPAC 名称 |

copper;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI 键 |

XVBODFCHDIQCGK-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Cu] |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Cu] |

Key on ui other cas no. |

1120-44-1 |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of copper oleate as a pediculicide?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound is suggested to exhibit its pediculicidal effect by disrupting the nervous system of lice and nits. [] This disruption leads to paralysis and death of the parasites. []

Q2: How effective is this compound in treating pediculosis compared to benzyl benzoate + DDT?

A2: A study on 50 patients indicated that a single application of a this compound + tetralin preparation was sufficient to eliminate lice and nits in most cases. [] This preparation demonstrated faster action and a lower recurrence rate (16%) compared to benzyl benzoate + DDT, which often required multiple applications and had a 32% recurrence rate. []

Q3: Does this compound offer any advantages in treating pediculosis with secondary infection?

A3: Interestingly, the this compound + tetralin preparation showed effectiveness in cases of pediculosis with mild secondary infections without the need for additional antibiotics. [] This contrasts with benzyl benzoate + DDT, which lacked this beneficial effect. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound, specifically copper(II) oleate, has the molecular formula Cu(C18H33O2)2 and a molecular weight of 626.5 g/mol.

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: Yes, researchers have utilized X-ray diffraction, Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy to characterize this compound and differentiate it from other metal soaps. [] These techniques provide insights into its crystal structure and molecular vibrations, enabling identification and analysis. []

Q6: How does the presence of this compound in transformer oil affect its electric field distribution?

A6: Research indicates that adding this compound to transformer oil leads to an increased electric field near both electrodes and a decrease in the center. [] This alteration in field distribution is attributed to the formation of heterocharges near the electrodes. []

Q7: Can this compound be used to protect building structures from mold?

A7: Yes, this compound demonstrates fungicidal properties and can be incorporated into compositions for protecting building structures from mold. [] Formulations often include castor oil or ricinic acid as carriers and solvents like toluene or xylene to enhance penetration and effectiveness. []

Q8: Does this compound have any applications in lubrication?

A8: this compound exhibits anti-wear properties and acts as a friction modifier in lubricants. [, , , ] Studies show that it forms protective layers on rubbing surfaces, reducing friction and wear. [] It demonstrates synergy with organoborates, further enhancing anti-wear performance. []

Q9: Does this compound exhibit any catalytic activity?

A9: While not extensively discussed in the provided research, this compound can potentially act as a catalyst in specific reactions. For instance, it can catalyze the decomposition of organic peroxides, which are key intermediates in the autoxidation of fats. []

Q10: Has computational chemistry been employed in the study of this compound?

A10: While the provided research does not explicitly mention computational studies on this compound, such techniques could be valuable for understanding its interactions with other molecules, predicting its properties, and designing novel derivatives with enhanced functionalities.

Q11: What SHE regulations are relevant to the use and handling of this compound?

A11: As with any chemical substance, safe handling practices and adherence to relevant SHE regulations are crucial. Users should consult safety data sheets (SDS) and local regulations for specific guidelines on handling, storage, and disposal of this compound.

Q12: Is there any information available regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: The provided research primarily focuses on its topical applications and material properties. Further investigations are needed to elucidate its systemic PK/PD profile, including its ADME characteristics.

Q13: Has the efficacy of this compound been evaluated in cell-based assays or animal models?

A16: The provided research highlights its effectiveness in treating pediculosis in a clinical study involving human subjects. [] Further in vitro and in vivo studies using appropriate cell lines and animal models could provide more comprehensive insights into its efficacy against various pathogens or in other therapeutic areas.

Q14: What is the toxicological profile of this compound?

A18: While generally considered safe for topical applications at low concentrations, this compound can cause skin irritation or allergic reactions in sensitive individuals. [] Ingestion of large amounts can lead to copper toxicity. [] Always consult safety data sheets (SDS) and handle with appropriate precautions.

Q15: Have any targeted drug delivery strategies been explored using this compound?

A19: Research has demonstrated the potential of encapsulating this compound within targeted nanoparticles. For example, ανβ3-targeted copper nanoparticles incorporating this compound have shown promise in photoacoustic imaging and treatment of neovascularization. [, ]

Q16: Are there any known biomarkers associated with the efficacy or adverse effects of this compound?

A16: The provided research does not delve into specific biomarkers. Further research is needed to identify potential biomarkers that could predict its efficacy, monitor treatment response, or detect adverse effects.

Q17: What analytical methods are employed for the characterization and quantification of this compound?

A21: Various analytical techniques are employed, including X-ray diffraction for structural analysis, FTIR and Raman spectroscopy for molecular characterization, and chromatographic techniques like gas chromatography for compositional analysis. [, , ]

Q18: What is the environmental impact of this compound?

A22: While copper is an essential micronutrient, excessive levels can be toxic to aquatic organisms. [] Assessing the potential ecotoxicological effects of this compound and implementing responsible disposal practices are essential to mitigate any negative environmental impacts.

Q19: What is the solubility of this compound in different solvents?

A23: this compound exhibits solubility in non-polar organic solvents like hydrocarbons and oils, while it is practically insoluble in water. [, ] Its solubility can be influenced by factors like temperature, solvent polarity, and the presence of other compounds.

Q20: Have the analytical methods used to characterize this compound been validated?

A24: Validation of analytical methods is crucial to ensure their accuracy, precision, and specificity. [] Researchers typically employ standard protocols and reference materials to validate the methods used for characterizing and quantifying this compound.

Q21: What quality control measures are implemented in the production and use of this compound?

A25: Manufacturers and users of this compound adhere to strict quality control measures throughout its lifecycle. [] These measures encompass raw material sourcing, production processes, analytical testing, packaging, storage, and distribution to ensure its consistency, safety, and efficacy.

Q22: What is the potential of this compound to induce an immune response?

A22: Further research is needed to determine the immunogenic potential of this compound and explore strategies to mitigate or modulate any undesired immune responses.

Q23: Does this compound interact with drug transporters?

A23: Research is needed to investigate potential interactions of this compound with drug transporters and develop strategies to optimize its delivery and efficacy.

Q24: Can this compound induce or inhibit drug-metabolizing enzymes?

A24: Further studies are needed to assess the potential of this compound to modulate drug-metabolizing enzymes and understand its implications for drug interactions.

Q25: What is the biocompatibility and biodegradability of this compound?

A29: While this compound is generally considered biocompatible at low concentrations, detailed investigations are needed to evaluate its long-term biocompatibility and biodegradability, especially for biomedical applications. []

Q26: Are there any viable alternatives or substitutes for this compound in its various applications?

A30: Researchers are continually exploring alternatives and substitutes for this compound. [] Depending on the specific application, potential alternatives could include other metal soaps, organic fungicides, synthetic lubricants, or nanoparticle-based systems.

Q27: What research infrastructure and resources are available for studying this compound?

A32: A wide array of research infrastructure and resources, including advanced analytical instruments, computational tools, and biological models, are available to facilitate research on this compound. [] Collaborative efforts and access to specialized facilities can further advance our understanding of this versatile compound.

Q28: What are some historical milestones in the research and applications of this compound?

A33: Research on this compound spans several decades, with notable milestones including its early use as a fungicide, its incorporation into lubricants, and more recently, its exploration in targeted drug delivery systems. [] Continued research is expanding its potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。